molecular formula C26H21ClF2N2O4S B2427370 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one CAS No. 892760-31-5

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one

Cat. No. B2427370
CAS RN: 892760-31-5
M. Wt: 530.97
InChI Key: QVCZWIQRCUUDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H21ClF2N2O4S and its molecular weight is 530.97. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research into similar sulfonamide compounds, like those derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, reveals their potential for antimicrobial applications. A study by Janakiramudu et al. (2017) synthesized sulfonamide and carbamate derivatives that exhibited good to potent antimicrobial activity against various bacterial strains and fungi. The sulfonamide derivatives, in particular, showed potent antifungal activity, demonstrating the potential of sulfonamide structures in developing antimicrobial agents. This suggests that compounds like 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one could have similar applications in combating microbial infections (Janakiramudu et al., 2017).

Cancer Research

In the realm of cancer research, sulfonamide derivatives have been explored for their cytotoxic properties. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and tested them in vitro for their anticancer activity against breast and colon cancer cell lines. One compound, in particular, showed significant potency against breast cancer cell lines, highlighting the potential of sulfonamide compounds in cancer treatment. This indicates that compounds structurally similar to 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one could be valuable in the development of new anticancer agents (Ghorab et al., 2015).

Molecular Docking and Drug Design

Sulfonamide compounds have also been studied for their interactions with biological molecules, which is crucial for drug design. The study by Janakiramudu et al. (2017) included molecular docking studies to predict the affinity and orientation of synthesized compounds at the active enzyme sites, revealing good binding affinities. Such studies are essential for understanding how potential drugs interact with their targets, suggesting that 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one could be a candidate for further drug development processes (Janakiramudu et al., 2017).

properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-[(4-fluorophenyl)methyl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClF2N2O4S/c27-18-2-1-3-20(12-18)36(33,34)25-16-31(15-17-4-6-19(28)7-5-17)23-14-24(30-8-10-35-11-9-30)22(29)13-21(23)26(25)32/h1-7,12-14,16H,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCZWIQRCUUDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-(4-fluorobenzyl)-7-morpholinoquinolin-4(1H)-one

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